molecular formula C10H12ClF2NO2 B3126239 (S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride CAS No. 332061-67-3

(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride

Cat. No.: B3126239
CAS No.: 332061-67-3
M. Wt: 251.66 g/mol
InChI Key: OWXYSJXKMBDHAS-FJXQXJEOSA-N
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Description

(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride (CAS: 270063-53-1, free form; hydrochloride form CAS: 332061-67-3) is a fluorinated β-amino acid derivative. Its molecular formula is C₁₀H₁₂ClF₂NO₂ (hydrochloride form), with a molecular weight of 251.66 g/mol . The compound features a 3,4-difluorophenyl group attached to the β-carbon of the butanoic acid backbone, and its stereochemistry (S-configuration) is critical for biological interactions, particularly in drug development targeting neurotransmitter receptors or enzymes .

Key properties include:

  • Density: 1.325 g/cm³

Properties

IUPAC Name

(3S)-3-amino-4-(3,4-difluorophenyl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2.ClH/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15;/h1-2,4,7H,3,5,13H2,(H,14,15);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXYSJXKMBDHAS-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(CC(=O)O)N)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](CC(=O)O)N)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332061-67-3
Record name Benzenebutanoic acid, β-amino-3,4-difluoro-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332061-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its biological activity related to neurotransmitter modulation. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications, supported by research findings and data tables.

  • Molecular Formula : C10H12ClF2NO2
  • Molecular Weight : 251.66 g/mol
  • CAS Number : 270063-53-1
  • IUPAC Name : this compound

This compound is characterized by a butanoic acid backbone with an amino group at the third carbon and a 3,4-difluorophenyl substituent. The hydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for various biological assays .

Research indicates that this compound acts primarily as an amino acid derivative that influences neurotransmitter systems. It has been shown to interact with specific receptors associated with serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function. The compound's ability to modulate these neurotransmitter systems suggests potential applications in treating mood disorders and cognitive impairments.

Neurotransmitter Interaction

Studies have demonstrated that this compound may enhance the activity of neurotransmitters such as serotonin and dopamine. For instance, it has been observed to increase serotonin receptor activation in vitro, which could lead to improved mood and cognitive function. The specific interactions and their implications are summarized in the following table:

Receptor Type Effect of this compound
SerotoninEnhanced receptor activation leading to potential antidepressant effects
DopamineModulation of dopamine pathways possibly aiding in cognitive enhancement

Case Studies

  • Mood Regulation : A study conducted on animal models indicated that administration of this compound resulted in significant improvements in depressive-like behaviors. The mechanism was attributed to increased serotonin levels in the brain.
  • Cognitive Function : Another investigation focused on the compound's impact on learning and memory. Results showed enhanced performance in maze tests among treated animals compared to controls, suggesting cognitive-enhancing properties linked to dopamine modulation.

Potential Applications

The biological activity of this compound opens avenues for various therapeutic applications:

  • Antidepressants : Due to its effects on serotonin pathways.
  • Cognitive Enhancers : Potential use in treating cognitive decline or disorders like ADHD.
  • Neuroprotective Agents : Further research may reveal its role in protecting neuronal health.

Comparison with Similar Compounds

Substituent Variations: Fluorine vs. Chlorine vs. Trifluoromethyl Groups

The biological and physicochemical properties of β-amino acid derivatives are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of analogs with varying halogenation patterns:

Compound Name CAS Number Substituent(s) Molecular Weight (g/mol) Key Differences
(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride 332061-67-3 3,4-diF 251.66 High electronegativity; enhanced metabolic stability compared to chlorine analogs
(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride 270065-76-4 3-CF₃ 283.68 Trifluoromethyl group increases lipophilicity (logP) and steric bulk, potentially altering receptor binding
(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride 270063-50-8 3,4-diCl 284.57 Chlorine substituents enhance molecular weight and polarizability but may reduce blood-brain barrier penetration compared to fluorine
(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride 331763-58-7 4-Cl 250.12 Single chlorine at para position simplifies synthetic routes but reduces steric effects compared to dihalogenated analogs
(R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride 1049978-59-7 3,4-diF (R-configuration) 251.66 Enantiomeric differences critically impact biological activity; R-form may exhibit distinct receptor selectivity

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity improve metabolic stability and bioavailability compared to chlorine, which increases molecular weight and polarizability .
  • Stereochemistry : The S-configuration in the target compound is often preferred in drug design for compatibility with chiral biological targets, whereas the R-enantiomer (CAS 1049978-59-7) is less commonly studied .

Positional Isomerism and Halogenation Patterns

The position and number of halogens on the phenyl ring influence electronic and steric properties:

Compound Name CAS Number Halogen Positions Molecular Weight (g/mol) Impact on Properties
(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride 1204818-19-8 2,4,5-triF 275.65 Increased fluorine content enhances electronegativity but may reduce solubility
(S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride 270062-89-0 2-CH₃ (non-halogen) 239.72 Methyl group introduces steric hindrance without electronic effects, reducing receptor affinity compared to halogenated analogs
(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride 331847-01-9 Naphthyl group 265.74 Aromatic bulk from naphthalene may improve binding to hydrophobic pockets but increases synthetic complexity

Key Observations :

  • Trifluorophenyl Analogs : CAS 1204818-19-8’s 2,4,5-triF substitution may disrupt π-π stacking interactions due to asymmetric fluorine placement .
  • Non-Halogenated Analogs: Methyl or naphthyl groups (CAS 270062-89-0, 331847-01-9) prioritize steric effects over electronic modulation, limiting utility in targets requiring precise charge interactions .

Purity and Commercial Availability

Commercial availability and purity data highlight practical considerations for researchers:

Compound Name CAS Number Purity Supplier Notes
This compound 332061-67-3 Not specified Available in 250 mg and 1 g quantities; related free acid (CAS 270063-53-1) has MW 215.20
(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride 270063-50-8 95% Sold by Combi-Blocks (Cat. SS-1342); higher molecular weight impacts molar dosing
(R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride 1049978-59-7 Not specified Discontinued by CymitQuimica, indicating lower demand for R-enantiomer

Q & A

Q. What are the established synthetic routes for (S)-3-amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride, and how do reaction conditions influence enantiomeric purity?

The synthesis typically involves multi-step processes, including fluorinated phenyl ring introduction, chiral center formation, and final hydrochloride salt preparation. Key steps may include:

  • Friedel-Crafts alkylation to attach the 3,4-difluorophenyl group to a β-keto ester intermediate.
  • Asymmetric hydrogenation or enzymatic resolution to establish the (S)-configuration at the chiral center .
  • Acid hydrolysis of the ester group followed by HCl neutralization to yield the hydrochloride salt . Reaction temperature and catalyst selection (e.g., chiral catalysts for hydrogenation) critically impact enantiomeric purity. For example, Pd/C with chiral ligands can achieve >95% enantiomeric excess (ee) under optimized conditions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A combination of analytical techniques is recommended:

  • NMR spectroscopy : 1^1H and 19^19F NMR confirm the presence of the 3,4-difluorophenyl group (e.g., 19^19F signals at -135 to -140 ppm for meta-F and -145 to -150 ppm for para-F) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass (C10_{10}H11_{11}ClF2_2NO2_2: 265.04 g/mol) .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What purification strategies are effective for isolating high-purity (>98%) (S)-enantiomer?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (80:20) mobile phase to separate enantiomers .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to enhance crystalline purity .
  • Ion-exchange chromatography : Remove residual salts or byproducts using Dowex® resins .

Advanced Research Questions

Q. How does the 3,4-difluorophenyl substituent influence the compound’s biological activity compared to other halogenated analogs?

The 3,4-difluoro substitution enhances metabolic stability and membrane permeability compared to non-fluorinated or mono-fluorinated analogs. In receptor-binding studies, this substitution pattern shows:

  • Increased lipophilicity (logP ~1.8 vs. 1.2 for 4-fluorophenyl analogs), improving blood-brain barrier penetration .
  • Selective affinity for GABAA_A receptors, as demonstrated in radioligand assays (IC50_{50} = 12 nM vs. 45 nM for 3,4-dichlorophenyl analogs) .
  • Reduced off-target effects compared to iodinated derivatives (e.g., 4-iodophenyl analogs show higher thyroid receptor cross-reactivity) .

Q. What methodologies resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized assay protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer systems (e.g., HEPES pH 7.4) .
  • Impurity profiling : Quantify enantiomeric impurities via chiral HPLC; even 2% (R)-enantiomer contamination can alter IC50_{50} values by >30% .
  • Metabolic stability testing : Compare half-lives in microsomal assays (e.g., human liver microsomes) to account for species-specific degradation .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict interactions with biological targets:

  • Docking studies : Identify key residues (e.g., Arg187 in GABAA_A receptors) that form hydrogen bonds with the amino and carboxyl groups .
  • Free-energy perturbation (FEP) : Calculate binding affinity changes for substituent modifications (e.g., replacing F with Cl or CF3_3) .
  • ADMET prediction : Use tools like SwissADME to optimize solubility (<-3.0 LogS) and avoid cytochrome P450 inhibition .

Methodological Considerations

Q. What strategies mitigate racemization during storage or biological assays?

  • Low-temperature storage : Store at -20°C in anhydrous DMSO or lyophilized form to prevent chiral inversion .
  • Buffer selection : Avoid high-pH conditions (>8.0) during in vitro assays, which promote racemization via deprotonation .

Q. How do researchers address solubility challenges in aqueous assays?

  • Co-solvent systems : Use 5-10% DMSO or cyclodextrin-based formulations to enhance solubility without disrupting assay integrity .
  • Prodrug design : Synthesize ester prodrugs (e.g., methyl ester derivatives) that hydrolyze in vivo to the active acid .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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